molecular formula C22H27N3O4S B11358635 N-[4-(acetylamino)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-(acetylamino)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11358635
M. Wt: 429.5 g/mol
InChI Key: HWXVRRQVBXBYLP-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27N3O4S/c1-16-3-5-18(6-4-16)15-30(28,29)25-13-11-19(12-14-25)22(27)24-21-9-7-20(8-10-21)23-17(2)26/h3-10,19H,11-15H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

HWXVRRQVBXBYLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Introduction of the Methanesulfonyl Group: The next step involves the sulfonylation of 4-acetamidophenol with methanesulfonyl chloride to form the corresponding sulfonamide.

    Formation of the Piperidine Carboxamide: The final step involves the coupling of the sulfonamide intermediate with piperidine-4-carboxylic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or sulfides.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ACETAMIDOPHENYL)SULFAMOYLPHENYLACETAMIDE: This compound shares a similar acetamidophenyl group but differs in its sulfonamide structure.

    N-(4-METHYLPHENYL)METHANESULFONYLAMIDE: This compound has a similar methanesulfonyl group but lacks the piperidine carboxamide moiety.

Uniqueness

N-(4-ACETAMIDOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.

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